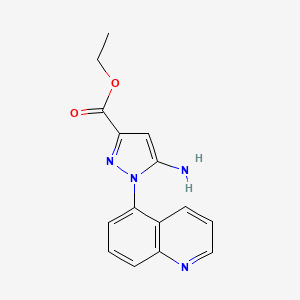

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13500595

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N4O2 |

|---|---|

| Molecular Weight | 282.30 g/mol |

| IUPAC Name | ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3 |

| Standard InChI Key | QMODTURXRHSHCH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3 |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3 |

Introduction

Synthesis

The synthesis of ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization.

General Synthetic Route

-

Formation of Pyrazole Ring:

-

React hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core.

-

-

Quinoline Substitution:

-

Introduce the quinoline group via nucleophilic substitution or coupling reactions using quinoline derivatives.

-

-

Esterification:

-

Introduce the ethoxycarbonyl group at position 3 using ethyl chloroformate or similar reagents.

-

-

Final Amination:

-

Functionalize the molecule with an amino group at position 5 through nitration followed by reduction or direct amination methods.

-

Reaction Conditions

-

Solvents: Ethanol, DMF, or DMSO.

-

Catalysts: Acidic catalysts (e.g., HCl) or bases (e.g., K2CO3).

-

Temperature: Moderate heating (~50–100°C).

Crystallographic Data

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate exhibits a planar geometry around the pyrazole ring due to conjugation with the quinoline system. The crystal packing is stabilized by hydrogen bonding between amino groups and ester oxygen atoms.

Spectroscopic Features

| Technique | Characteristic Peaks/Signals |

|---|---|

| Infrared (IR) | Peaks for NH2 (~3300 cm⁻¹), C=O (~1700 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | Signals for aromatic protons (7–9 ppm), ester protons (4–5 ppm) |

| Mass Spectrometry | Molecular ion peak at ~282 m/z |

Applications

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has diverse applications due to its unique structural features:

-

Pharmaceuticals:

-

Potential as an anticancer agent due to its heterocyclic framework.

-

Investigated for antimicrobial and anti-inflammatory properties.

-

-

Materials Science:

-

Used in organic semiconductors due to its conjugated system.

-

Potential application in dye-sensitized solar cells.

-

-

Synthetic Intermediate:

-

Precursor for synthesizing more complex heterocyclic compounds.

-

Research Findings

Studies on related compounds suggest promising biological activities:

-

Pyrazole derivatives exhibit strong interactions with biological targets like enzymes and receptors due to their hydrogen-bonding capabilities .

-

Quinoline-based molecules are known for their anticancer and antimalarial properties .

Further research is needed to explore the full potential of ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate in these domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume